![molecular formula C11H12N2O2 B060565 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole CAS No. 181122-45-2](/img/structure/B60565.png)
3-(2,5-Dimethoxyphenyl)-1H-Pyrazole
Overview
Description
3-(2,5-Dimethoxyphenyl)propanoic acid is a monocarboxylic acid that is 3-phenylpropionic acid in which the hydrogens at positions 2 and 5 of the phenyl ring are replaced by methoxy groups .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of the resulting 3-(2,5-dimethoxyphenyl)prop-1-ynes under Hay conditions, which gave the hexa-2,4-diynes in good yields .
Molecular Structure Analysis
The molecular formula of 3-(2,5-Dimethoxyphenyl)propanoic acid is C11H14O4. The angle between the mean planes of the aromatic ring and the propionic acid group is 78.56 (2)°. The fully extended propionic side chain is in a trans configuration with a C—C—C—C torsion angle of ‑172.25 (7)° .
Chemical Reactions Analysis
Chalcones, which are functionally related to 3-(2,5-dimethoxyphenyl)-1H-Pyrazole, are generally α,β-unsaturated ketones consisting of two aromatic rings linked through a three-carbon alkenone unit .
Physical And Chemical Properties Analysis
The molecular weight of 3-(2,5-Dimethoxyphenyl)propanoic acid is 210.23 g/mol .
Scientific Research Applications
Synthesis of Chalcones
Chalcones are a class of compounds that have been synthesized using 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole . Chalcones are the main component of some natural compounds and have various applications in medicinal chemistry due to their bioactive properties .
Medicinal Chemistry
Chalcones, which can be synthesized from 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole, have shown potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties . This suggests that 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole could potentially be used in the development of new therapeutic agents.
Material Science
The compound has been used in the synthesis of new materials. For example, it has been used in the synthesis of a newly characterized chalcone . The synthesized compound was found to have interesting properties, including stability and a specific crystal structure .
Computational Chemistry
The compound has been used in computational chemistry studies. For example, Density Functional Theory (DFT) calculations were performed to understand the energy levels of the frontier molecular orbitals . This kind of information is useful for predicting the reactivity and stability of the molecule.
Bio-inspired Synthesis
The unique chemical structural features of chalcones, which can be synthesized from 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole, have inspired the synthesis of numerous chalcone derivatives . Many of these synthetic analogs possess similar bioactivities as their natural counterparts, but often with enhanced potency and reduced toxicity .
Biomolecular Interactions
Chalcones, which can be synthesized from 3-(2,5-Dimethoxyphenyl)-1H-Pyrazole, have been studied for their interactions at the biomolecular level . Understanding these interactions can reveal possible mechanisms of action, which is crucial in drug discovery and development.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-8-3-4-11(15-2)9(7-8)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFGLUGSZPRTEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596385 | |
Record name | 5-(2,5-Dimethoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-1H-Pyrazole | |
CAS RN |
181122-45-2 | |
Record name | 5-(2,5-Dimethoxyphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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